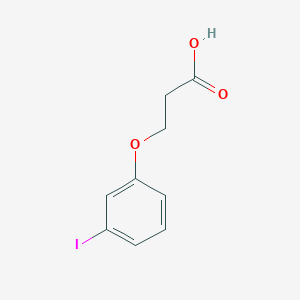

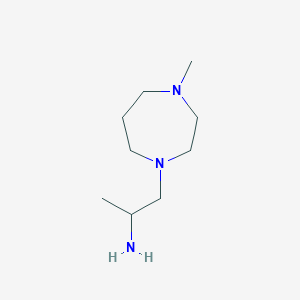

![molecular formula C9H11N3S B1461585 N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine CAS No. 859850-81-0](/img/structure/B1461585.png)

N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine

Overview

Description

“N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine” is a chemical compound . It is a heterocyclic organic compound .

Synthesis Analysis

There are several methods for the synthesis of pyrazoles, which are the core structure of the compound. One method involves the use of primary aliphatic or aromatic amines as substrates . This method utilizes no inorganic reagents and requires a short reaction time, mild conditions, and the use of structurally simple and commercially available starting reagents .Molecular Structure Analysis

The molecular structure of “N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine” includes a pyrazole ring attached to a thiophene ring . The compound contains a total of 25 bonds, including 14 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 10 aromatic bonds, 2 five-membered rings, 1 secondary amine (aliphatic), 1 Pyrazole, and 1 Thiophene .Scientific Research Applications

Photochromic Material Research

This compound has been studied for its photochromic properties . Photochromism is the reversible transformation of a chemical species between two forms by the absorption of light, where the two forms have different absorption spectra. In scientific research, this compound’s ability to switch between forms upon exposure to UV light can be utilized in developing new photochromic materials. These materials have potential applications in smart windows, optical data storage, and light-responsive coatings.

Analytical Chemistry

In analytical chemistry, N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine can be used as a reagent or a precursor for synthesizing more complex molecules . Its structural specificity allows it to bind selectively with other chemical entities, which can be particularly useful in chromatography and mass spectrometry for identifying and quantifying various compounds.

Biopharmaceutical Production

The compound’s unique structure makes it a candidate for the synthesis of pharmaceutical intermediates . It could be used in the production of drugs that target specific receptors in the body, contributing to the development of new medications with improved efficacy and reduced side effects.

Material Science

In material science, the compound’s thiophene and pyrazole rings offer electronic properties that can be harnessed in the development of organic semiconductors . These semiconductors are crucial for creating flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Controlled Environment and Cleanroom Solutions

The compound may also find applications in the development of sensors for controlled environments and cleanrooms . Its sensitivity to light and certain chemicals could be used to detect environmental changes or contaminants, ensuring the integrity of sensitive manufacturing processes.

Fluorescence Studies

Research has indicated that this compound exhibits changes in fluorescence intensity upon irradiation with UV light . This property can be exploited in fluorescence studies, where it can serve as a fluorescent probe to study biological systems, track chemical reactions, or detect the presence of specific molecules.

Future Directions

The future directions for the study and application of “N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine” and similar compounds could include further exploration of their synthesis methods, chemical reactions, and potential applications in various fields such as pharmaceuticals and crop protection .

properties

IUPAC Name |

N-methyl-1-(3-thiophen-2-yl-1H-pyrazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-10-6-7-5-8(12-11-7)9-3-2-4-13-9/h2-5,10H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFYRESLIJSFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NN1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Methylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1461502.png)

![Methyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1461504.png)

![N1-{thieno[2,3-d]pyrimidin-4-yl}propane-1,3-diamine](/img/structure/B1461509.png)

![6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1461511.png)

![4-[(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)(methyl)amino]butanoic acid](/img/structure/B1461513.png)

methanamine](/img/structure/B1461516.png)

![4-[(Propan-2-yloxy)methyl]-1,3-thiazol-2-amine](/img/structure/B1461520.png)